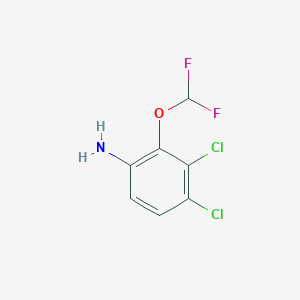

3,4-Dichloro-2-(difluoromethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQSBMRTQOEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)OC(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dichloro 2 Difluoromethoxy Aniline

Regioselective Synthesis Strategies from Precursors

The construction of the 3,4-Dichloro-2-(difluoromethoxy)aniline molecule necessitates a synthetic approach that meticulously controls the placement of the chloro, difluoromethoxy, and amino groups. A common strategy involves a multi-step process starting from a less complex precursor.

One potential pathway begins with a suitably substituted phenol (B47542). For instance, starting with 4-nitrophenol, the difluoromethoxy group can be introduced. This involves reacting the precursor with sodium hydroxide (B78521) to form the sodium salt, which then reacts with a difluoromethane (B1196922) source like monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene (B73078). google.com The subsequent steps would then involve regioselective chlorination and reduction of the nitro group.

Another approach could start with 3,4-dichloroaniline (B118046). This compound can be synthesized via the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). chemicalbook.com From 3,4-dichloroaniline, the challenge lies in the regioselective introduction of the difluoromethoxy group at the 2-position. This often requires a sequence of protection, directed ortho-lithiation or other ortho-directing strategies, followed by reaction with a difluoromethylating agent and subsequent deprotection and amination steps. The precise order of halogenation, amination (or nitro group reduction), and difluoromethoxylation is critical to avoid undesired isomers and achieve high yields of the target compound.

Development of Novel Functional Group Interconversion Routes to the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a key structural motif that can significantly alter the physicochemical properties of a molecule, enhancing its metabolic stability and lipophilicity. nih.govnbinno.com The introduction of this group is a formidable challenge in organic synthesis. nih.gov

A practical and widely used method for O-difluoromethylation involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) as an inexpensive and readily available difluorocarbene precursor. rsc.org This method is often applied to phenols, where the hydroxyl group is converted to the difluoromethoxy group. The reaction proceeds by the thermal decomposition of the salt to generate difluorocarbene (:CF₂), which then reacts with the phenoxide ion.

| Reagent/Method | Description | Application |

| Sodium Chlorodifluoroacetate | Inexpensive and common difluorocarbene precursor. | O-difluoromethylation of β-ketosulfones and phenols. rsc.org |

| Monochlorodifluoromethane | Gaseous reagent used under alkaline conditions. | Synthesis of 4-(difluoromethoxy)nitrobenzene from 4-nitrophenol. google.com |

| Visible Light Photoredox Catalysis | A modern approach using light to generate radical intermediates under mild conditions. nih.gov | Enables the introduction of the OCF₂H group at a late stage of synthesis, which is highly desirable for creating diverse analogues. nih.gov |

Recent advancements have also explored visible light photoredox catalysis as a powerful tool for forming difluoromethoxylated compounds. nih.gov These methods offer mild reaction conditions and avoid the need for stoichiometric amounts of strong oxidizing or reducing agents, proceeding via radical intermediates. nih.gov Such late-stage difluoromethoxylation strategies are highly sought after as they allow for the rapid generation of structurally related analogues for structure-activity relationship studies. nih.gov

Halogenation and Amination Techniques in the Synthesis of the Substituted Aniline (B41778) Core

The synthesis of the 3,4-dichloroaniline core is a critical aspect of producing the target molecule. These functional groups are typically introduced through electrophilic aromatic substitution and reduction reactions.

Halogenation: The introduction of chlorine atoms onto the aromatic ring can be achieved through various chlorinating agents. A notable process for a related compound, 4-(difluoromethoxy)aniline, involves a direct bis-ortho-chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). acs.org This method efficiently installs two chlorine atoms ortho to the directing group. For the synthesis of 3,4-dichloroaniline, a common industrial route involves the chlorination of nitrobenzene (B124822) to produce a mixture containing 3,4-dichloronitrobenzene, which is then separated and carried forward. chemicalbook.com

Amination: The amino group of aniline is most commonly installed by the reduction of a nitro group. Catalytic hydrogenation is a prevalent industrial method, often employing precious metal catalysts like palladium or rhodium on a carbon support (Pd/C or Rh/C). chemicalbook.comnih.gov This reaction is typically performed under pressure with hydrogen gas. chemicalbook.com For instance, 3,4-dichloronitrobenzene is hydrogenated to 3,4-dichloroaniline at elevated temperature and pressure. chemicalbook.com Alternative reducing agents include hydrazine (B178648) in the presence of a catalyst, which can also be used to convert nitro groups to amines. google.com

| Technique | Description | Example |

| Direct Chlorination | Use of HCl and H₂O₂ for ortho-chlorination. | Efficient bis-ortho-chlorination of 4-(difluoromethoxy)aniline. acs.org |

| Hydrogenation | Catalytic reduction of a nitro group using H₂ gas and a metal catalyst (e.g., Pd/C). | Production of 3,4-dichloroaniline from 3,4-dichloronitrobenzene. chemicalbook.com |

| Hydrazine Reduction | Use of hydrazine hydrate (B1144303) with a co-catalyst for nitro group reduction. | Reduction of 4-(difluoromethoxy)nitrobenzene using ferric oxide and activated carbon as catalysts. google.com |

Exploration of Green Chemistry Principles and Sustainable Synthetic Pathways

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of substituted anilines is an area where these principles can have a significant impact by reducing hazardous waste and improving efficiency. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Traditional methods for aniline synthesis, such as the nitration/hydrogenation route from benzene (B151609), can have low atomic efficiencies. utwente.nl

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Bimetallic catalysts, such as Pd-Ru on carbon nanotubes, have been explored for the direct amination of phenol derivatives. rsc.org Biocatalytic processes using enzymes like nitroreductases (NRs) offer a sustainable alternative to precious metal-based hydrogenation, operating in aqueous solutions under mild conditions. nih.gov

Safer Solvents and Reagents: Avoiding hazardous solvents and reagents is a core principle. For example, replacing volatile organic solvents with water or developing solvent-free reaction conditions. sphinxsai.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. nih.gov

Process Intensification and Scalability Considerations for Industrial Production

Transitioning a synthetic route from the laboratory to large-scale industrial production requires careful consideration of process intensification and scalability. The goal is to optimize the process for high yield, purity, safety, and cost-effectiveness.

For the production of aniline derivatives, industrial methods often involve optimizing established synthetic routes for large-scale operations. Key considerations include:

Continuous Flow Reactors: Moving from batch processing to continuous flow systems can offer better control over reaction parameters (temperature, pressure, reaction time), improve safety by minimizing the volume of hazardous materials at any given time, and enhance product consistency.

Catalyst Recovery and Reuse: In catalytic hydrogenation processes, the efficient recovery and recycling of the precious metal catalyst are crucial for economic viability. chemicalbook.com

Process Optimization: Parameters such as reaction temperature, pressure, and solvent are fine-tuned to maximize yield and purity while minimizing reaction time and energy consumption. For example, in the hydrogenation of 3,4-dichloronitrobenzene, the temperature is controlled at 80 ± 5°C and the pressure at 0.5-0.6 MPa. chemicalbook.com

Downstream Processing: The purification of the final product is a critical step. Techniques like vacuum distillation are employed to separate the desired product from byproducts and unreacted starting materials, achieving high purity (e.g., >99.3%). chemicalbook.com

The direct amination of benzene has been investigated as a potential one-step process to improve atom efficiency over traditional two-step routes. utwente.nlmdpi.com While challenges remain, these innovative approaches aim to streamline production and reduce waste in the large-scale synthesis of aniline and its derivatives. utwente.nl

Elucidation of Reactivity Profiles and Transformational Pathways of 3,4 Dichloro 2 Difluoromethoxy Aniline

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen and Derivative Formation

The primary amino group (-NH₂) of the aniline moiety serves as the principal center of nucleophilicity in the molecule. However, its reactivity is significantly modulated by the electronic effects of the substituents on the benzene (B151609) ring. The two chlorine atoms and the difluoromethoxy group are all electron-withdrawing, which decreases the electron density on the nitrogen atom, rendering it less nucleophilic than aniline itself. Despite this reduced reactivity, the amine nitrogen readily participates in a variety of fundamental organic reactions to form stable derivatives.

Common transformations involving the aniline nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. The high reactivity of anilines in sulfonylation reactions is a well-established synthetic route.

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a reliable method for the synthesis of secondary and tertiary amine derivatives.

These reactions are fundamental in modifying the properties of the parent molecule and are often employed as a preliminary step for more complex synthetic sequences.

Table 1: Examples of Derivative Formation via Nucleophilic Attack

| Reactant | Reaction Type | Product Class | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Acylation | Amide | Pyridine, 0°C to rt |

| Tosyl Chloride | Sulfonylation | Sulfonamide | Triethylamine, DCM, rt |

| Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | Secondary Amine | Dichloroethane, rt |

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene and its derivatives. wikipedia.org The outcome of such reactions on 3,4-Dichloro-2-(difluoromethoxy)aniline is governed by the directing effects of the existing substituents.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com

Chlorine Atoms (-Cl): Deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of resonance donation from their lone pairs.

Difluoromethoxy Group (-OCHF₂): An electron-withdrawing group due to the high electronegativity of the fluorine atoms, making it a deactivating group. Its directing effect is typically meta to its own position.

The cumulative effect of these groups dictates the regioselectivity of substitution. The powerful activating and directing effect of the amino group is the dominant influence. The positions ortho (C6) and para (C4) to the amine are the most activated. However, the C4 position is already substituted with a chlorine atom. Therefore, electrophilic attack is strongly favored at the C6 position. The C5 position is also a potential site, being ortho to one chlorine and meta to the other, but is less activated than C6.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a bromine or chlorine atom, typically at the C6 position.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. minia.edu.eg The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-director, complicating the reaction outcome. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Chemical Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is of significant interest in medicinal chemistry as it can serve as a bioisostere for other functionalities like alcohols or thiols and can act as a lipophilic hydrogen bond donor. researchgate.netresearchgate.net It is generally more chemically stable and resistant to defluorination under acidic and basic conditions compared to monofluorinated groups. researchgate.net

While robust, the difluoromethoxy group is not entirely inert. Under forcing acidic conditions, hydrolysis can occur, leading to the cleavage of the C-O bond and eventual formation of a phenol (B47542). This transformation, however, typically requires harsh conditions that may not be compatible with other functional groups in the molecule. The C-F bonds within the group are highly stable and not readily cleaved. rsc.org The presence of the difluoromethyl moiety significantly impacts the molecule's lipophilicity and metabolic stability. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Other Transition Metal-Mediated Transformations

The presence of two chlorine atoms on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. nih.gov

Heck Reaction: Coupling with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

A key challenge in these reactions is achieving regioselectivity between the C3 and C4 chlorine atoms. The electronic and steric environment around each chlorine is different, which can potentially be exploited to favor substitution at one site over the other by carefully selecting the catalyst, ligands, and reaction conditions. Generally, oxidative addition of palladium is faster for more electron-deficient C-X bonds. The aniline nitrogen itself can also be a coupling partner in N-arylation reactions. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C(sp²)-C(sp²) | Pd(PPh₃)₄ / Base |

| Buchwald-Hartwig | Secondary Amine | C(sp²)-N | Pd₂(dba)₃ / XPhos / Base |

| Heck | Styrene | C(sp²)-C(sp²) | Pd(OAc)₂ / P(o-tol)₃ |

| Sonogashira | Phenylacetylene | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI / Base |

Cycloaddition and Condensation Reactions for the Construction of Heterocyclic Systems

The aniline functionality is a classic starting point for the synthesis of a vast array of nitrogen-containing heterocyclic systems through condensation reactions. These reactions typically involve the formation of one or more new rings by reacting the aniline with a suitable polyfunctional partner.

Examples of heterocyclic systems that can be constructed include:

Quinolines: Through reactions like the Skraup synthesis (using glycerol, sulfuric acid, and an oxidizing agent) or the Doebner-von Miller reaction (using α,β-unsaturated aldehydes or ketones).

Benzimidazoles: Condensation with carboxylic acids or their derivatives, often under acidic conditions, can lead to benzimidazole (B57391) formation if a second amino group is present ortho to the first. While not directly applicable here, derivatization to an ortho-phenylenediamine would open this pathway.

Quinazolines: Reactions with ortho-aminoaryl ketones or aldehydes, followed by cyclization, can yield quinazoline (B50416) scaffolds.

Dihydropyrazoles: Chalcones, formed from the condensation of an aromatic aldehyde and an acetophenone, can react with hydrazines. While the aniline itself does not directly form a pyrazole (B372694) in this manner, its derivatives can be incorporated into such structures. uel.ac.uk

These condensation strategies are invaluable for accessing complex, biologically relevant scaffolds from a relatively simple starting material.

Derivatization Strategies via Amide, Urea, and Carbamate (B1207046) Linkages for Chemical Libraries

The nucleophilic amine of this compound is an ideal handle for derivatization, making it a valuable building block for the construction of chemical libraries for drug discovery and agrochemical research. The formation of amide, urea, and carbamate linkages provides a robust and efficient means to introduce a wide range of substituents and explore structure-activity relationships.

Amide Synthesis: As discussed in section 3.1, reaction with a diverse library of carboxylic acids (activated as acyl chlorides or using coupling reagents like HATU or EDC) generates a library of amides.

Urea Synthesis: Reaction with various isocyanates (R-N=C=O) provides a direct and high-yielding route to unsymmetrical ureas. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by a second amine can be used. Urea functionalities are excellent hydrogen bond donors and acceptors, making them common in pharmacologically active molecules. nih.gov

Carbamate Synthesis: Treatment with chloroformates (R-O-CO-Cl) or reaction with an alcohol in the presence of a phosgene equivalent yields carbamates. This linkage serves as a stable isostere for amides and esters.

These derivatization reactions are typically high-yielding, tolerant of a wide range of functional groups, and can be readily adapted to high-throughput and parallel synthesis formats, facilitating the rapid generation of large and diverse compound libraries.

Role of 3,4 Dichloro 2 Difluoromethoxy Aniline As a Versatile Synthetic Intermediate

Precursor in the Rational Design and Synthesis of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular structures that serve as the foundation for building libraries of compounds with specific functions, particularly in medicinal chemistry. The rational design of these scaffolds is a critical step in the development of new therapeutic agents. 3,4-Dichloro-2-(difluoromethoxy)aniline, with its distinct substitution pattern, is an exemplary precursor for creating such scaffolds.

The presence of the difluoromethoxy group is particularly significant in drug design. This group can act as a bioisostere for other functional groups, enhancing metabolic stability and improving the pharmacokinetic profile of a drug candidate. The chlorine atoms on the aromatic ring can be strategically utilized to modulate the electronic properties of the molecule and to provide vectors for further functionalization, allowing for the fine-tuning of binding affinities to biological targets.

A notable example of a structurally similar compound, 2,6-dichloro-4-(difluoromethoxy)aniline, highlights the potential of this class of molecules. This related aniline (B41778) is a key intermediate in the synthesis of BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The synthesis involves a palladium-catalyzed coupling reaction, showcasing how the aniline core can be integrated into complex heterocyclic systems. This example serves as a strong precedent for the utility of this compound in constructing advanced organic scaffolds for pharmaceutical applications. The strategic placement of the chloro and difluoromethoxy groups on the aniline ring provides chemists with the tools to rationally design and synthesize novel compounds with tailored biological activities.

| Scaffold Component | Synthetic Utility | Potential Application |

| Aniline Core | Formation of amides, sulfonamides, heterocycles | Introduction of key pharmacophoric features |

| Dichloro Substituents | Modulation of electronics, sites for cross-coupling | Fine-tuning of target binding and physicochemical properties |

| Difluoromethoxy Group | Enhancement of metabolic stability and lipophilicity | Improvement of drug-like properties |

Building Block for the Development of Specialty Chemicals and Fine Chemicals

Beyond the pharmaceutical industry, this compound serves as a valuable building block for the synthesis of a range of specialty and fine chemicals. These are compounds produced in smaller quantities with specific applications, including agrochemicals, dyes, and pigments.

In the agrochemical sector, the development of new herbicides, insecticides, and fungicides is a continuous process driven by the need for more effective and environmentally benign products. The incorporation of fluorine-containing moieties, such as the difluoromethoxy group, is a well-established strategy to enhance the efficacy and selectivity of agrochemicals. Halogenated anilines are common precursors in the synthesis of various pesticides. For instance, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a key intermediate in the production of the insecticide fipronil. justia.com This underscores the potential of this compound as a precursor for a new generation of crop protection agents.

The aniline functional group is a classic component in the synthesis of azo dyes and other colorants. While specific examples utilizing this compound in dye synthesis are not prevalent in public literature, the general reactivity of anilines in diazotization and coupling reactions suggests its potential in creating novel dyes with unique shades and properties. The presence of the chlorine and difluoromethoxy substituents could influence the color, fastness, and solubility of the resulting dyes.

| Chemical Class | Synthetic Transformation | Potential End-Product |

| Agrochemicals | Acylation, cyclization, coupling reactions | Herbicides, fungicides, insecticides |

| Dyes and Pigments | Diazotization and azo coupling | Azo dyes with modified properties |

| Fine Chemicals | Various functional group interconversions | Custom-synthesized molecules for specific applications |

Applications in the Synthesis of Precursors for Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function, for example, in electronics, optics, or materials science. While direct applications of this compound in this area are still emerging, its chemical nature suggests potential as a precursor for such materials.

One area of possibility is in the synthesis of novel polymers. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition. The properties of polyanilines can be tuned by modifying the aniline monomer. The introduction of substituents like chlorine and a difluoromethoxy group onto the aniline ring could lead to polymers with altered conductivity, solubility, and thermal stability. The synthesis of such polymers would typically involve the oxidative polymerization of the aniline monomer.

Furthermore, the development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on molecules with tailored electronic properties. The electron-withdrawing nature of the chlorine and difluoromethoxy groups in this compound can be exploited to create electron-deficient aromatic systems. Such systems are valuable as building blocks for charge-transporting materials or as hosts in phosphorescent OLEDs.

| Material Type | Potential Synthetic Route | Anticipated Properties |

| Conductive Polymers | Oxidative polymerization | Modified conductivity, solubility, and stability |

| Organic Electronic Materials | Cross-coupling reactions to form extended π-systems | Tailored electronic and photophysical properties |

Development of Novel Reagents and Ligands Utilizing the Substituted Aniline Core

The unique electronic and steric environment of the this compound core makes it an interesting platform for the development of novel reagents and ligands for catalysis and organic synthesis. The aniline nitrogen can be readily functionalized to create a variety of ligand types, including phosphines, N-heterocyclic carbenes (NHCs), and Schiff bases.

In the field of organometallic chemistry and catalysis, the electronic properties of a ligand play a crucial role in determining the activity and selectivity of the metal catalyst. The electron-withdrawing nature of the substituents on the aniline ring would make ligands derived from it more electron-deficient. This can be advantageous in certain catalytic cycles, for instance, by promoting reductive elimination from the metal center.

Moreover, the development of new reagents for specific chemical transformations is an ongoing endeavor in organic synthesis. The substituted aniline core could be elaborated into novel oxidizing or reducing agents, or into reagents for the introduction of specific functional groups. While specific examples are yet to be widely reported, the fundamental reactivity of the aniline moiety, combined with the modulating effects of the chloro and difluoromethoxy groups, provides a fertile ground for the design and synthesis of new chemical tools.

| Reagent/Ligand Class | Synthetic Approach | Potential Application Area |

| Phosphine Ligands | Reaction of the aniline with chlorophosphines | Homogeneous catalysis (e.g., cross-coupling, hydrogenation) |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving cyclization | Organocatalysis and transition metal catalysis |

| Schiff Base Ligands | Condensation with aldehydes or ketones | Coordination chemistry and catalysis |

This compound is a strategically designed molecule that embodies the principles of modern synthetic chemistry. Its utility extends beyond being a mere intermediate; it is a versatile platform for the creation of a wide range of complex and functional molecules. From advanced organic scaffolds for drug discovery to potential applications in specialty chemicals and functional materials, this compound offers a rich chemical canvas. As the demand for sophisticated and high-performance chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in chemistry and materials science.

Computational and Theoretical Investigations of 3,4 Dichloro 2 Difluoromethoxy Aniline

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity Parameters (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the molecular properties of 3,4-Dichloro-2-(difluoromethoxy)aniline. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various parameters that govern the molecule's stability and reactivity. nih.govunram.ac.id

Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a chemical reaction. Theoretical studies on similar aromatic compounds provide a framework for these analyses. rsc.org The molecular electrostatic potential (MEP) surface is another valuable output, mapping the electron density to visualize regions susceptible to electrophilic or nucleophilic attack. For this molecule, the nitrogen atom of the amino group is expected to be a region of high negative potential, indicating its nucleophilic character.

Table 1: Predicted Electronic and Reactivity Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data based on typical values for similarly substituted aromatic compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron configuration |

| Global Electrophilicity Index (ω) | 3.15 eV | Quantifies electrophilic nature |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) and the energy barriers between them.

A key structural feature is the orientation of the difluoromethoxy group relative to the benzene (B151609) ring. Theoretical studies on analogous compounds like trifluoromethoxybenzene suggest that the rotational barrier around the C(aryl)-O bond is influenced by a balance of steric repulsion and orbital interactions. researchgate.net In this compound, the presence of a chlorine atom at the ortho position (C2) would likely introduce significant steric hindrance, favoring a conformation where the -OCF₂H group is oriented away from the chlorine atom to minimize repulsion. The potential energy surface can be scanned by systematically rotating the C-O bond and the C-N bond to locate energy minima corresponding to stable conformers and transition states corresponding to rotational barriers.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Aniline (B41778) and its derivatives are well-known for undergoing electrophilic aromatic substitution reactions. byjus.com Theoretical studies are instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface, identifying intermediates, and calculating the structures and energies of transition states.

Furthermore, in acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.com This protonated group is strongly deactivating and meta-directing. byjus.com Theoretical calculations can model this effect and predict how the reaction pathway and product distribution would change under different pH conditions. By calculating the energies of the sigma complexes (arenium ion intermediates) for attack at each position, the regioselectivity of reactions like nitration, halogenation, or sulfonation can be rationalized. chemistrysteps.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. Methods like DFT can accurately calculate NMR chemical shifts and vibrational frequencies (IR and Raman). github.iocomporgchem.com

The ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The predicted shifts for the aromatic protons and carbons of this compound would be influenced by the combined electronic effects of the chloro, amino, and difluoromethoxy groups. These predictions, when compared with experimental spectra, are invaluable for structural assignment. d-nb.info For instance, the proton on the difluoromethoxy group (-OCF₂H) is expected to appear as a characteristic triplet due to coupling with the two fluorine atoms.

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as N-H stretching of the amino group, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. A comparison between the computed and experimental spectra can provide a detailed confirmation of the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts and Key IR Vibrational Frequencies (Hypothetical Data) This table presents hypothetical data based on computational predictions for similar structures and known substituent effects. Experimental values for 3,4-dichloroaniline (B118046) are provided for context where applicable. chemicalbook.com

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Proton | Predicted Shift (ppm) | Rationale |

| H-5 | ~7.10 | Ortho to Cl, meta to NH₂ |

| H-6 | ~6.80 | Ortho to NH₂, meta to Cl |

| -NH₂ | ~4.0 (broad) | Typical range for aromatic amines |

| -OCF₂H | ~6.60 (triplet) | Deshielded by O and F atoms, split by two F atoms |

| Predicted Key IR Frequencies (cm⁻¹) | ||

| Vibrational Mode | Predicted Wavenumber | |

| N-H stretch (asymmetric) | ~3480 | |

| N-H stretch (symmetric) | ~3390 | |

| Aromatic C-H stretch | ~3050-3100 | |

| C-F stretch | ~1100-1200 | |

| C-O-C stretch | ~1250 | |

| C-Cl stretch | ~700-800 |

Development of Structure-Reactivity and Structure-Property Relationship Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structures. nih.govchemmethod.com For a series of related compounds, including derivatives of this compound, QSAR/QSPR models can be developed to predict properties like toxicity, lipophilicity (logP), or reactivity. nih.gov

The development of such a model begins with calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, surface area). nih.govresearchgate.net Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates these descriptors with the observed activity or property.

For this compound, descriptors such as the van der Waals volume, electrophilicity, and octanol-water partition coefficient could be calculated and used in a QSAR model to predict, for example, its potential as a pesticide or its environmental fate. nih.gov These predictive models are highly valuable in the early stages of drug discovery and chemical development for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

Advanced Analytical Techniques for Characterization and Purity Assessment of 3,4 Dichloro 2 Difluoromethoxy Aniline

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling Methodologies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of 3,4-Dichloro-2-(difluoromethoxy)aniline. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of less than 5 ppm, HRMS allows for the unequivocal determination of the elemental composition. For this compound (C₇H₅Cl₂F₂NO), the theoretical exact mass can be calculated and compared against the experimental value to confirm its identity.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for detailed structural analysis and impurity profiling. The fragmentation pattern of the parent molecule provides a unique fingerprint. The presence of two chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak cluster (M, M+2, M+4) with an approximate ratio of 9:6:1.

Fragmentation Pathways: The fragmentation of halogenated anilines in mass spectrometry is predictable. Common fragmentation pathways for this compound would likely involve:

Loss of the difluoromethoxy group or fragments thereof (e.g., CHF₂).

Cleavage of the C-Cl bonds.

Ring fragmentation.

Impurity profiling is another critical application. Methodologies often involve coupling liquid chromatography with mass spectrometry (LC-MS/MS). This allows for the separation of the main compound from related impurities, such as isomers, starting materials, or degradation products, followed by their identification through mass measurement and fragmentation analysis.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₅³⁵Cl₂F₂NO |

| Theoretical Exact Mass | 226.9716 |

| Isotopic Peaks (m/z) | 226.9716 (M), 228.9686 (M+2), 230.9657 (M+4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural assignment of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the single proton of the difluoromethoxy group. The aromatic region would display two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton of the -OCHF₂ group would appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF).

¹³C NMR: The carbon NMR spectrum would account for all seven carbon atoms in the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing chloro and difluoromethoxy substituents and the electron-donating amino group.

¹⁹F NMR: The fluorine NMR is particularly informative for fluorinated compounds. The spectrum for this molecule would be expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethoxy group (²JFH). The chemical shift provides information about the electronic environment of the fluorine atoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons, between protons and carbons, and across multiple bonds, respectively, confirming the substitution pattern on the aromatic ring.

Table 2: Expected NMR Chemical Shift Ranges and Couplings

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (Ar-H ) | 6.5 - 7.5 | Doublet | JHH ≈ 8-9 |

| ¹H (OCH F₂) | 6.5 - 7.0 | Triplet | ²JHF ≈ 70-75 |

| ¹⁹F (OCHF ₂) | -90 to -95 | Doublet | ²JFH ≈ 70-75 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and are often used for rapid identification and quality control.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage and the strong C-F stretching vibrations of the difluoromethoxy group would be prominent in the 1000-1300 cm⁻¹ region. The C-Cl stretches appear at lower frequencies, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic C=C stretching vibrations, which give strong signals in the 1400-1600 cm⁻¹ region, are readily detected.

Together, the IR and Raman spectra provide a unique vibrational "fingerprint" for the molecule, which can be used to confirm its identity by comparison with a reference standard.

Table 3: Key Expected Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C=C (Aromatic) | Stretch | 1400 - 1600 | IR, Raman |

| C-F | Stretch | 1000 - 1100 | IR |

| C-O (Ether) | Stretch | 1200 - 1300 | IR |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Engineering Studies

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state. For this compound, which is a solid at room temperature, single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.

The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, subsequently, the complete crystal structure. This data is fundamental for understanding the compound's physical properties, such as melting point and solubility, and for crystal engineering studies aimed at discovering different polymorphic forms. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry.

Powder XRD (PXRD) is a related technique used to analyze a polycrystalline sample. It provides a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline phase, making it useful for routine quality control and for identifying the polymorphic form of a bulk sample.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Determination and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The method is validated for linearity, accuracy, precision, and sensitivity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC-MS can be used to identify the impurities separated. nih.govnih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which acts as a detector, providing mass information for each peak and allowing for positive identification of impurities. d-nb.info

These techniques are capable of detecting and quantifying impurities at very low levels, ensuring the compound meets the high-purity requirements for its intended applications.

Table 4: Typical Chromatographic Conditions for Analysis of Related Anilines

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., ZB-5ms, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detection | UV (e.g., 254 nm) | Mass Spectrometry (Electron Ionization) |

| Typical Application | Purity assay, impurity quantification | Identification of volatile impurities |

Elemental Analysis and Other Quantitative Analytical Methods for Stoichiometric Verification

Elemental analysis is a fundamental quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For organofluorine compounds, specialized combustion methods are required. numberanalytics.comthermofisher.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₇H₅Cl₂F₂NO. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometric integrity.

Theoretical Composition:

Carbon (C): 36.87%

Hydrogen (H): 2.21%

Nitrogen (N): 6.14%

Chlorine (Cl): 31.09%

Fluorine (F): 16.66%

Oxygen (O): 7.01%

The analysis of fluorine-containing compounds can be challenging due to the high reactivity of fluorine upon combustion. thermofisher.com Therefore, specific reagents or traps are often added in the combustion tube to capture fluorine and prevent interference with the analysis of other elements. thermofisher.com

Table 5: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Acceptable Range) |

|---|---|---|

| Carbon (C) | 36.87 | 36.87 ± 0.4 |

| Hydrogen (H) | 2.21 | 2.21 ± 0.3 |

Environmental Fate and Degradation Pathways of 3,4 Dichloro 2 Difluoromethoxy Aniline

Photodegradation Mechanisms and Kinetic Studies under Simulated Environmental Conditions

There are no specific kinetic studies or mechanistic analyses detailing the photodegradation of 3,4-Dichloro-2-(difluoromethoxy)aniline in soil or aqueous systems.

For comparison, studies on other chloroanilines demonstrate that photodegradation can occur, often involving reactions with hydroxyl radicals. mdpi.com The general mechanism for aniline (B41778) derivatives can proceed through the excitation of the molecule by UV light, leading to the formation of photoinduced electrons and positive holes, which then react with water and oxygen to produce reactive oxygen species that degrade the compound. mdpi.comresearchgate.net The degradation of 4-chloroaniline (B138754) in the presence of TiO₂ has been shown to produce intermediates such as 3-hydroxy-4-chloronitrobenzene and 4-hydroxynitrobenzene. mdpi.com However, the influence of the difluoromethoxy group on reaction rates, quantum yield, and potential photoproducts of this compound remains uninvestigated.

Hydrolytic Stability and Transformation Pathways in Varied Aqueous Environments

Specific data on the hydrolytic stability and abiotic transformation of this compound across different pH values and temperatures are not available in published literature. Aniline compounds are generally stable to hydrolysis under typical environmental conditions. However, the C-O bond in the difluoromethoxy group could potentially be susceptible to hydrolysis under certain acidic or basic conditions, though this has not been experimentally verified for this compound.

Biotransformation and Microbial Degradation Studies of the Compound

No studies have been identified that investigate the biotransformation or microbial degradation of this compound.

Research on the related compound, 3,4-dichloroaniline (B118046) (DCA), shows it can be degraded by various microorganisms. For instance, bacteria such as Pseudomonas fluorescens and Acinetobacter soli have been shown to degrade 3,4-DCA. mdpi.comnih.gov The degradation pathway in Acinetobacter soli GFJ2 involves a gene cluster (dcdA, dcdB, dcdC) that facilitates the conversion of 3,4-DCA to 4,5-dichlorocatechol. mdpi.com Another pathway involves dechlorination to form 4-chloroaniline. mdpi.com The presence of the difluoromethoxy group in this compound would likely alter the molecule's interaction with microbial enzymes, potentially hindering or preventing these known degradation pathways and possibly leading to different, uncharacterized metabolites.

Methodologies for the Identification and Characterization of Environmental Degradation Products

As no degradation studies for this compound have been published, there are no specific methods reported for its unique degradation products.

However, standard analytical techniques would be employed for such investigations. These methodologies, used for studying related compounds like 3,4-DCA, include:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the parent compound and its polar metabolites from environmental matrices. mdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile and semi-volatile degradation products after appropriate derivatization. It has been used to identify intermediates of 3,4-DCA degradation such as 1,2-dichlorobenzene (B45396) and 3,4-dichlorophenol. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly used for its sensitivity and specificity in identifying a wide range of non-volatile degradation products in complex mixtures without the need for derivatization.

These techniques would be essential for any future research aimed at elucidating the environmental degradation pathways of this compound.

Patent Landscape, Intellectual Property, and Industrial Relevance of 3,4 Dichloro 2 Difluoromethoxy Aniline

Analysis of Patented Synthetic Processes and Manufacturing Innovations

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)aniline is a multi-step process that has been detailed in the patent literature. A key patent, WO2018118671A1, outlines a comprehensive method for its preparation, highlighting the innovative steps involved in achieving the desired molecular architecture. The process underscores the complexities of introducing the difluoromethoxy group and achieving the specific dichlorination pattern on the aniline (B41778) ring.

The patented synthesis typically begins with a more readily available starting material, which undergoes a series of transformations to build the target molecule. While various routes may exist, a common strategy involves the initial construction of a substituted benzene (B151609) ring, followed by the introduction of the aniline functionality, often through the reduction of a nitro group.

A representative synthetic route, as extrapolated from patent literature, can be summarized in the following key stages:

Difluoromethoxylation: This crucial step involves the introduction of the -OCHF2 group onto the aromatic ring. This is often achieved by reacting a precursor, such as a phenol (B47542), with a suitable difluorocarbene source under specific reaction conditions.

Chlorination: The introduction of two chlorine atoms at the 3 and 4 positions of the benzene ring is another critical transformation. This is typically accomplished using a variety of chlorinating agents and catalysts to ensure high regioselectivity.

Nitration and Reduction: To introduce the aniline group, a nitro group is often first installed on the aromatic ring through nitration. Subsequently, this nitro group is reduced to an amine using standard reduction methods, such as catalytic hydrogenation or metal-acid reductions.

The innovative aspects of these patented processes often lie in the choice of reagents, catalysts, and reaction conditions that lead to improved yields, purity, and scalability, making the process viable for industrial-scale manufacturing.

Table 1: Patented Synthetic Process Overview

| Step | Transformation | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Difluoromethoxylation of a phenolic precursor | Difluorocarbene source, base | Introduction of the difluoromethoxy group |

| 2 | Regioselective Dichlorination | Chlorinating agent, catalyst | Introduction of two chlorine atoms at specific positions |

| 3 | Nitration | Nitrating agent (e.g., HNO3/H2SO4) | Introduction of a nitro group |

Emerging Industrial Applications and Technological Advancements Utilizing the Compound

The primary industrial relevance of this compound lies in its role as a crucial building block in the synthesis of complex, biologically active molecules. The patent literature reveals its application in the development of novel therapeutic agents, highlighting the technological advancements that are driven by the availability of such specialized intermediates.

A significant application of this compound is in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. As detailed in patent WO2017165589A1, this compound is a key intermediate in the preparation of a series of compounds designed to treat inflammatory disorders. RIPK1 is a critical mediator of programmed necrosis (necroptosis) and inflammation, and its inhibition is a promising therapeutic strategy for a range of diseases, including autoimmune disorders and neurodegenerative diseases.

Furthermore, patent WO2020081534A1 describes the use of this compound in the synthesis of bicyclic pyrimidine (B1678525) compounds. These compounds are being investigated for their potential to treat STING (Stimulator of Interferon Genes)-associated diseases. The STING pathway is involved in the innate immune response, and its dysregulation has been implicated in various inflammatory and autoimmune conditions.

These examples underscore the trend of utilizing highly functionalized and precisely substituted intermediates to access novel chemical matter with significant therapeutic potential. The unique combination of substituents in this compound likely contributes to the desired pharmacological properties of the final drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Industrial Applications of this compound

| Application Area | Target | Therapeutic Indication |

|---|---|---|

| Pharmaceuticals | RIPK1 Inhibitors | Inflammatory Disorders, Autoimmune Diseases |

Intellectual Property Trends and Freedom-to-Operate Analysis in Chemical Production

The intellectual property (IP) landscape surrounding this compound is characterized by patents that claim not the compound itself in isolation, but rather its use in the synthesis of novel and proprietary end products, primarily pharmaceuticals. This is a common trend in the chemical industry, where the value of an intermediate is often intrinsically linked to the patented final products it enables.

The existence of multiple patents from different entities citing this compound as a key starting material for their proprietary drug candidates suggests a competitive environment. A freedom-to-operate (FTO) analysis for a company looking to manufacture or use this compound would be a complex undertaking. Such an analysis would need to carefully consider the claims of existing patents to ensure that the intended use does not infringe upon the intellectual property rights of others.

Key considerations for an FTO analysis in this context would include:

Process Patents: Assessing whether the intended manufacturing process for this compound infringes on any existing process patents, such as WO2018118671A1.

Use Patents: Determining if the intended application of the compound, for example, in the synthesis of a specific class of therapeutic agents, is covered by existing use patents.

Geographic Scope: Analyzing the jurisdictions in which relevant patents are in force, as patent rights are territorial.

The IP trends indicate that while the synthesis of the compound itself may be subject to patent protection, the primary IP focus is on the novel molecules derived from it. This creates a scenario where the commercial viability of producing this compound is heavily dependent on licensing agreements or strategic partnerships with the holders of patents for the final products.

Strategic Importance of this compound in the Global Chemical Supply Chain

The strategic importance of this compound is directly proportional to the success of the high-value products for which it serves as an indispensable intermediate. In the pharmaceutical industry, the reliability and quality of the supply chain for advanced intermediates are critical for ensuring the uninterrupted production of life-saving medicines.

As a highly specialized and non-commodity chemical, the production of this compound is likely concentrated in a few specialized chemical manufacturing organizations (CMOs) or the in-house manufacturing facilities of large pharmaceutical companies. The complex, multi-step synthesis requires significant technical expertise and specialized equipment, creating a high barrier to entry for potential manufacturers.

The strategic considerations for this compound within the global chemical supply chain include:

Security of Supply: Pharmaceutical companies relying on this intermediate for their clinical trial materials or commercial drug production will need to secure a robust and reliable supply chain. This may involve qualifying multiple suppliers or entering into long-term supply agreements.

Quality and Purity: The purity of this compound is of paramount importance, as impurities can carry through to the final active pharmaceutical ingredient (API) and affect its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for determining the purity of 3,4-Dichloro-2-(difluoromethoxy)aniline in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Validate the method using pharmacopeial guidelines by comparing retention times and peak areas against certified reference standards. For structural confirmation, combine with mass spectrometry (MS) to analyze molecular ions and fragmentation patterns. Ensure cross-referencing with nuclear magnetic resonance (NMR) for functional group verification .

Q. How do the dichloro and difluoromethoxy substituents influence the physical properties of this compound compared to aniline?

- Methodological Answer : The electron-withdrawing chlorine atoms and difluoromethoxy group reduce solubility in polar solvents (e.g., water) due to increased hydrophobicity. Boiling points are elevated compared to aniline (e.g., 265.3°C for 3-chloro-4-(difluoromethoxy)aniline vs. 184°C for aniline) due to higher molecular weight and intermolecular interactions. Density increases (1.393 g/cm³ for analogs), reflecting heavier halogen substitution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/airborne exposure. Follow Globally Harmonized System (GHS) guidelines for halogenated anilines, which may exhibit toxicity (e.g., Xi hazard code). Store in airtight containers away from oxidizers. Consult safety data sheets (SDS) for emergency measures, including neutralization protocols for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for halogenated aniline derivatives like this compound?

- Methodological Answer : Address discrepancies by standardizing test models (e.g., OECD guidelines for acute toxicity) and controlling variables such as metabolic activation systems (e.g., S9 liver fractions). Compare results across in vitro (Ames test) and in vivo (rodent studies) platforms. Cross-reference with structurally similar compounds (e.g., 3-chloro-4-fluoroaniline) to identify substituent-specific effects. Prioritize studies with robust dose-response relationships and mechanistic insights (e.g., DNA adduct formation) .

Q. What synthetic routes optimize the yield of this compound while minimizing hazardous byproducts?

- Methodological Answer : A stepwise approach is recommended:

Chlorination : Use directed electrophilic substitution on 2-(difluoromethoxy)aniline with Cl₂/FeCl₃ under controlled temperatures (0–5°C) to minimize over-halogenation.

Purification : Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Byproduct Mitigation : Employ Design of Experiments (DoE) to optimize reaction time, stoichiometry, and catalyst loading (e.g., Pd-mediated coupling for methoxylation). Monitor progress with thin-layer chromatography (TLC) .

Q. How can computational models predict the environmental persistence of this compound in soil ecosystems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using parameters like logP (partition coefficient) and soil organic carbon-water partitioning (Kₒc). Validate predictions with experimental soil column studies under varying pH and moisture conditions. Use high-resolution mass spectrometry (HRMS) to track degradation products (e.g., dehalogenated metabolites) and assess bioaccumulation potential .

Q. What strategies are effective for analyzing the photodegradation pathways of this compound under simulated solar radiation?

- Methodological Answer : Use Box-Behnken experimental design to evaluate variables: light intensity, catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), and pH. Characterize intermediates via LC-MS/MS and identify cleavage products (e.g., chlorinated phenols). Compare degradation kinetics with unsubstituted aniline to quantify the stabilizing effect of difluoromethoxy groups .

Data Contradiction Analysis

- Example : Conflicting reports on the carcinogenicity of aniline derivatives ( ) highlight the need to differentiate between parent compounds and metabolites. For this compound, prioritize studies that isolate its effects from nitroso byproducts, which are known carcinogens. Use isotopic labeling (e.g., ¹³C-tracers) to track metabolic pathways in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.